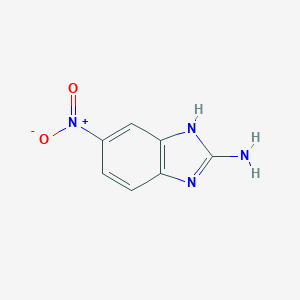

2-Amino-6-nitrobenzimidazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-nitro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEDDANFWUMVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410951 | |

| Record name | 2-Amino-6-nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-92-4 | |

| Record name | 2-Amino-5-nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 287065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6232-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-nitrobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Nitrobenzimidazole and Its Derivatives

Established Synthetic Pathways to the 2-Aminobenzimidazole (B67599) Core

The construction of the 2-aminobenzimidazole core is a fundamental step in the synthesis of 2-amino-6-nitrobenzimidazole. Several classical and modern methods have been developed to achieve this, each with its own advantages and limitations.

Cyclodesulfurization Approaches

Cyclodesulfurization of N-(o-aminophenyl)thioureas is a widely employed and effective method for the synthesis of the 2-aminobenzimidazole scaffold. symbiosisonlinepublishing.comnih.gov This reaction typically involves the formation of a thiourea (B124793) intermediate from an o-phenylenediamine (B120857) and an isothiocyanate, followed by ring closure with the elimination of a sulfur-containing byproduct. nih.gov

Various reagents have been utilized to facilitate the desulfurization and subsequent cyclization. These include heavy metal oxides and salts such as mercury(II) oxide and mercury(II) chloride, as well as milder reagents like methyl iodide, tosyl chloride, and dicyclohexyl carbodiimide. symbiosisonlinepublishing.com More recently, iodoacetic acid has been identified as an efficient cyclodesulfurization agent, offering high yields and avoiding the formation of urea (B33335) side products that can complicate purification. symbiosisonlinepublishing.com Alkyl halides have also been systematically studied as effective cyclodesulfurizing agents, with optimal conditions often requiring reflux in ethanol (B145695) for several hours. nih.gov

Table 1: Comparison of Cyclodesulfurization Reagents for 2-Aminobenzimidazole Synthesis

| Reagent | Reaction Conditions | Advantages | Disadvantages |

| Mercury(II) Oxide/Chloride | Heating, long reaction times | Effective for desulfurization | Toxic, hazardous waste |

| Methyl Iodide | Reflux in ethanol | Milder than heavy metals | Can require long reaction times |

| Iodoacetic Acid | 60°C, 3 hours in ethanol | High yield, no urea byproduct | Potential for side reactions |

| Visible Light | Ambient temperature, one-pot | Photocatalyst-free, green | Requires specific light source |

| NaI (Electrochemical) | Room temperature | Sustainable, scalable | Requires electrochemical setup |

Condensation Reactions in Benzimidazole (B57391) Formation

Condensation reactions represent another major pathway to the benzimidazole core. A common approach involves the reaction of an o-phenylenediamine with cyanogen (B1215507) bromide. For instance, the treatment of 4-nitro-1,2-phenylenediamine with cyanogen bromide in a diglyme/water mixture at 90°C yields 5(6)-nitro-1H-benzimidazol-2-amine. mdpi.com

Three-component condensation reactions have also been developed for the synthesis of more complex benzimidazole derivatives. These reactions often involve an aldehyde, a 1,3-dicarbonyl compound, and 2-aminobenzimidazole, and can be promoted by various catalysts under conventional heating or microwave irradiation. scispace.com For example, the condensation of arylglyoxals, 2-aminobenzimidazole, and 1,3-cyclohexanedione (B196179) has been reported. scispace.com

Regiospecific Synthesis Considerations

The synthesis of specifically substituted benzimidazoles, such as this compound, requires careful control of regiochemistry. The nitration of the benzimidazole ring is a key step, and the position of nitration can be influenced by the substituents already present on the ring and the reaction conditions.

One strategy for achieving regiospecificity involves the reduction of dinitro precursors. For example, the regioselective reduction of 2,4-dinitro-N-acylanilines at the C-2 position using baker's yeast can afford 2-amino-4-nitroacylanilines. researchgate.netthieme-connect.com These intermediates can then be cyclized under acidic conditions to yield 2-substituted-6-nitrobenzimidazoles. researchgate.netthieme-connect.com Similarly, the regiospecific reduction of 4,6-dinitrobenzimidazole derivatives has been studied to produce 4-amino-6-nitrobenzimidazoles. uni-bayreuth.de

Another approach involves the cyclization of pre-functionalized precursors. For instance, the reaction of 3- or 4-nitrobenzoic acid-2'-amino-5'-nitroanilides can be selectively reduced at one nitro group, followed by cyclization to form 2-(3'- or 4'-aminophenyl)-5(or 6)-nitrobenzimidazoles. google.com

Flow Chemistry Applications in Nitrobenzimidazole Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of nitrobenzimidazole derivatives, offering advantages such as improved reaction control, enhanced safety, and scalability. mdpi.comsioc-journal.cn Continuous flow processes have been developed for the synthesis of nitrobenzimidazole N-oxides from 2,6-dinitrochlorobenzene and various amines. osi.lvresearchgate.net These two-step sequences are often faster than traditional batch processes and can simplify purification by avoiding the isolation of intermediates. osi.lvresearchgate.net

Functional Group Interconversions and Derivatization Strategies of this compound

Once the this compound core is synthesized, further derivatization can be achieved through various functional group interconversions, with N-alkylation and N-acylation being among the most common strategies.

N-Alkylation and Acylation Reactions

The presence of two nitrogen atoms in the imidazole (B134444) ring and an exocyclic amino group in this compound provides multiple sites for alkylation and acylation. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

N-alkylation is a common method to introduce diverse substituents. For example, the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile (B52724) leads to the formation of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. mdpi.com It is important to note that such reactions can often result in a mixture of regioisomers. mdpi.com

Acylation reactions are also widely used to modify the properties of the benzimidazole core. Treatment of 2-aminobenzimidazoles with aliphatic anhydrides can lead to the formation of monoamides, which can be further cyclized to imides. core.ac.uk The reaction of 2-aminobenzimidazoles with acid chlorides, such as 2-haloaroyl chlorides, in the presence of a base like sodium bicarbonate, can lead to acylation of the imidazole ring nitrogen. nih.gov Subsequent heating can then induce an intramolecular SNAr process to form fused pyrimidine (B1678525) rings. nih.gov

Table 2: Examples of N-Alkylation and Acylation of Nitrobenzimidazoles

| Starting Material | Reagent | Product | Reaction Conditions |

| 5(6)-nitro-1H-benzimidazol-2-amine | 2-chloroacetamides | 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | K₂CO₃, acetonitrile, reflux |

| 2-aminobenzimidazole | Aliphatic anhydrides | Monoamides/Imides | - |

| 2-aminobenzimidazoles | 2-haloaroyl chlorides | N-acylated benzimidazoles | NaHCO₃, DMF, -10°C to 75°C |

Introduction of Diverse Substituents onto the Benzimidazole Nucleus

The functionalization of the benzimidazole scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity. Substitutions can be strategically introduced at the nitrogen atoms (N1) or at various carbon positions (C2, C5, C6) of the benzimidazole ring system.

N1-Substitution: The nitrogen at the 1-position is a common site for introducing diversity. Alkylation, arylation, and acylation are standard methods to modify this position. For instance, N-substituted benzimidazole derivatives can be synthesized by reacting the parent benzimidazole with various functionalized halides in a basic medium, such as potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). tsijournals.comtsijournals.com This approach allows for the introduction of alkyl, alkenyl, alkynyl, and acyl groups. tandfonline.com A general procedure involves dissolving the benzimidazole derivative in DMSO, adding potassium carbonate and a functionalized halide (e.g., 2-chloroethanol), and heating the mixture to around 50°C. tsijournals.com

C2-Substitution: The C2 position is another critical site for modification. A prevalent method for introducing alkyl or aryl substituents at C2 is the condensation of an o-phenylenediamine with a corresponding aldehyde or carboxylic acid. mdpi.comsemanticscholar.org More advanced techniques, such as the copper-catalyzed C2-allylation using 1,3-diene pronucleophiles, enable the enantioselective synthesis of C2-allylated benzimidazoles. nih.gov This reaction can tolerate a variety of functional groups on both the benzimidazole and the diene. nih.gov

C5/C6-Substitution: Substituents on the benzene (B151609) ring portion of the nucleus, at positions 5 and 6, are typically introduced by starting with a pre-substituted o-phenylenediamine. For example, to synthesize 5-nitro-1H-benzimidazole, 4-nitro-o-phenylenediamine (B140028) can be condensed with ethyl formate (B1220265) in the presence of hydrochloric acid. tsijournals.com Similarly, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole can be prepared from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde. nih.gov This halogenated intermediate can then undergo further functionalization through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to introduce a wide array of aryl and amino groups at the C5(6) position. nih.gov

The following table summarizes various methods for introducing substituents onto the benzimidazole nucleus.

Table 1: Synthetic Methodologies for Introducing Diverse Substituents| Position(s) | Substituent Type | Starting Materials | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N1 | Alkyl, Alkenyl, Alkynyl, Acyl | Benzimidazole-2-thione | Trityl chloride, NaH, followed by alkyl/acyl halide | N/A | tandfonline.com |

| N1 | Hydroxyethyl | 5-Nitro-1H-benzimidazole | 2-Chloroethanol, K2CO3, DMSO, 50°C | N/A | tsijournals.com |

| C2 | Allyl (chiral) | N-OPiv benzimidazoles, 1,3-dienes | CuH catalyst | Good | nih.gov |

| C2 | Aryl | o-Phenylenediamine, Aromatic aldehyde | Various catalysts (e.g., Er(OTf)3) | 91-99 | mdpi.com |

| C5/C6 | Nitro | 4-Nitro-o-phenylenediamine | Ethyl formate, HCl, reflux | 95 | tsijournals.com |

| C5/C6 | Bromo | 4-Bromo-1,2-diaminobenzene, 2-Nitrobenzaldehyde | Sustainable condensation | Multi-gram scale | nih.gov |

| C5/C6 | Aryl, Amino | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Aryl boronic acids or sulfonylanilines, Pd-catalyst | Up to 81 | nih.gov |

Preparation of Amidino, Cyano, and Nitro-substituted Benzimidazole Derivatives

The synthesis of benzimidazoles featuring specific electron-withdrawing or basic functional groups like nitro, cyano, and amidino moieties is of significant interest for developing new therapeutic agents.

Nitro-substituted Derivatives: The introduction of a nitro group, particularly at the 5- or 6-position, is typically achieved by starting the synthesis with a nitrated precursor. The condensation of 4-nitro-o-phenylenediamine with various aldehydes or their equivalents is a common strategy. rsc.org For example, reacting 4-nitro-o-phenylenediamine with an aromatic aldehyde in a solvent like dimethoxyethane, often with an oxidant such as sodium metabisulfite, yields the corresponding 2-substituted-5-nitrobenzimidazole. rsc.org The synthesis of this compound itself can be accomplished by reacting 4-nitro-o-phenylenediamine with cyanogen bromide. rsc.org

Cyano-substituted Derivatives: Cyano groups can be incorporated into the benzimidazole structure through several routes. One method involves the condensation of an o-phenylenediamine with a cyan-containing reactant. A more direct approach to 2-aminobenzimidazoles, which can be considered precursors or analogs, involves the reaction of o-phenylenediamines with a non-hazardous electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS). sci-hub.seorganic-chemistry.org This method is efficient and avoids the use of highly toxic cyanogen bromide. sci-hub.seorganic-chemistry.org

Amidino-substituted Derivatives: The amidino group, a strong basic moiety, is often synthesized from a corresponding nitrile (cyano group). The Pinner reaction is a classical and effective method for this transformation. tandfonline.commdpi.comnih.gov This reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ether hydrochloride (Pinner salt), which is then reacted with ammonia (B1221849) or an amine to yield the amidine. For example, amidino-substituted 1,2-phenylenediamines, which are key intermediates, are prepared from their cyano-substituted precursors via the Pinner method and can then be cyclized with aldehydes to form the desired 5-amidinobenzimidazoles. tandfonline.commdpi.com

The table below details specific methods for preparing these functionalized benzimidazoles.

Table 2: Synthesis of Amidino, Cyano, and Nitro-substituted Benzimidazoles| Derivative Type | Synthetic Method | Starting Materials | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Condensation | 4-Nitro-o-phenylenediamine | Cyanogen bromide | N/A | rsc.org |

| 2-Aminobenzimidazoles | Cyanation/Cyclization | o-Phenylenediamines | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), LiHMDS | Up to 96 | sci-hub.seorganic-chemistry.org |

| 5-Amidinobenzimidazoles | Pinner Reaction followed by Cyclization | Cyano-substituted 1,2-phenylenediamines, Aldehydes | 1. HCl, Alcohol; 2. NH3; 3. Aldehyde condensation | Moderate | tandfonline.commdpi.com |

| 2-Substituted-5-nitrobenzimidazoles | Reductive Cyclization | 2,4-Dinitroaniline, Aldehydes | Na2S2O4, Ethanol, heat | Good | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound Analogs

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. The synthesis of benzimidazole derivatives, including analogs of this compound, has benefited significantly from the application of green chemistry principles, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net The synthesis of 5(6)-nitrobenzimidazole derivatives has been successfully performed under microwave irradiation, significantly reducing reaction times compared to conventional heating. researchgate.netajol.info For instance, the reaction of 4-nitro-o-phenylenediamine with iminoester hydrochlorides, or subsequent reactions to form Schiff bases, can be completed in minutes under microwave heating, compared to hours with traditional refluxing. researchgate.netajol.info Solvent-free microwave-assisted synthesis, sometimes with a catalyst like Er(OTf)3, provides an efficient and environmentally friendly route to 1,2-disubstituted benzimidazoles with quantitative yields in as little as five minutes. preprints.org

One-Pot Reductive Cyclization: A particularly elegant and atom-economical green strategy is the one-pot reductive cyclization of o-nitroanilines. This method combines the reduction of a nitro group to an amine and the subsequent cyclization with an aldehyde into a single synthetic operation, avoiding the isolation of the often unstable o-phenylenediamine intermediate. Several green systems have been developed for this transformation. One notable method employs a simple combination of zinc dust and sodium bisulfite (NaHSO3) in water, a non-toxic and environmentally safe solvent. pcbiochemres.com This procedure allows for the synthesis of various 2-substituted benzimidazoles from o-nitroanilines and aldehydes at 100°C with high yields. pcbiochemres.com Another approach utilizes sodium dithionite (B78146) (Na2S2O4) as an inexpensive and efficient reducing agent in ethanol, which also provides a versatile route to a wide range of benzimidazoles under mild conditions. organic-chemistry.org These one-pot methods are highly efficient and align well with the principles of green chemistry by minimizing steps and waste. organic-chemistry.orgpcbiochemres.com

The following table highlights some green synthetic approaches to benzimidazole analogs.

Table 3: Green Synthetic Methodologies for Benzimidazole Analogs| Method | Starting Materials | Reagents & Conditions | Key Green Aspect | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | 4-Nitro-o-phenylenediamine, Iminoester hydrochloride | Microwave irradiation | Reduced reaction time, energy efficiency | N/A | researchgate.netajol.info |

| Microwave-Assisted (Solvent-Free) | N-phenyl-o-phenylenediamine, Aldehydes | Er(OTf)3 (1 mol%), MW irradiation, 5-15 min | Solvent-free, speed, high yield | 86-99 | preprints.org |

| One-Pot Reductive Cyclization | o-Nitroaniline, Aromatic aldehydes | Zn, NaHSO3, Water, 100°C, 1 hr | Aqueous medium, one-pot, atom economy | 82-95 | pcbiochemres.com |

| One-Pot Reductive Cyclization | o-Nitroanilines, Aldehydes | Na2S2O4, Ethanol, heat | One-pot, mild reducing agent | Good | organic-chemistry.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-substituted benzimidazoles |

| C2-allylated benzimidazoles |

| 5-Nitro-1H-benzimidazole |

| 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole |

| 2-Substituted-5-nitrobenzimidazole |

| 2-Aminobenzimidazoles |

| 5-Amidinobenzimidazoles |

| 1,2-Disubstituted benzimidazoles |

| Benzimidazole-2-thione |

| 4-Nitro-o-phenylenediamine |

| Ethyl formate |

| 2-Chloroethanol |

| N-OPiv benzimidazoles |

| 4-Bromo-1,2-diaminobenzene |

| 2-Nitrobenzaldehyde |

| N-protected-5-bromo-2-nitrophenyl-benzimidazole |

| Cyanogen bromide |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |

| Lithium hexamethyldisilazide (LiHMDS) |

| Cyano-substituted 1,2-phenylenediamines |

| 2,4-Dinitroaniline |

| Sodium metabisulfite |

| Iminoester hydrochloride |

| N-phenyl-o-phenylenediamine |

| Erbium triflate (Er(OTf)3) |

| Zinc (Zn) |

| Sodium bisulfite (NaHSO3) |

Pharmacological and Biological Evaluation of 2 Amino 6 Nitrobenzimidazole Derivatives

Antiprotozoal Activity and Mechanism of Action

The benzimidazole (B57391) scaffold, particularly when substituted with a nitro group, is a significant pharmacophore in the development of antiprotozoal agents. Derivatives of 2-Amino-6-nitrobenzimidazole have been evaluated against a range of protozoan parasites, leveraging mechanisms that often involve the reductive activation of the nitro group within the anaerobic or microaerophilic environments of these organisms.

Efficacy against Giardia intestinalis

Benzimidazoles are a recognized class of drugs for treating giardiasis, a parasitic disease caused by Giardia intestinalis (also known as G. lamblia). nih.govpreprints.org The primary mechanism of action for anthelmintic benzimidazoles against Giardia involves the disruption of microtubule polymerization by binding to the protein β-tubulin. nih.govwindows.net This interference with the parasite's cytoskeleton leads to the detachment of trophozoites and distortion of their morphology. nih.gov While compounds like albendazole (B1665689) and mebendazole (B1676124) have demonstrated efficacy against Giardia species in vitro, specific research focusing solely on this compound against this parasite is not extensively detailed in current literature. preprints.orgnih.gov However, the known anti-giardial properties of the broader benzimidazole family suggest it as a promising area for further investigation.

Efficacy against Entamoeba histolytica

Infections caused by the protozoan parasite Entamoeba histolytica are typically treated with 5-nitroimidazole drugs, such as metronidazole. nih.govnih.gov The mechanism of these drugs relies on the chemical reduction of the nitro group by the parasite's metabolic pathways, leading to the formation of cytotoxic radicals that damage DNA. nih.govnih.gov Benzimidazole derivatives have also been explored for their potential against amebiasis. preprints.org For instance, in silico studies have investigated benzimidazole-based compounds like proton pump inhibitors as potential agents against E. histolytica. dergipark.org.tr While the dual presence of the benzimidazole core and a nitro group in this compound suggests potential activity, dedicated studies evaluating this specific compound against E. histolytica are required to confirm its efficacy.

Efficacy against Trichomonas vaginalis

Research has demonstrated significant efficacy of 6-nitro-1H-benzimidazole derivatives against Trichomonas vaginalis, the causative agent of trichomoniasis. nih.govnih.gov Two specific derivatives, identified as O₂N-BZM7 and O₂N-BZM9, have shown potent trichomonacidal activity in vitro. nih.govresearchgate.net

At a concentration of 15 µM, both compounds achieved a 100% reduction in the viability of T. vaginalis trophozoites after 24 hours of incubation, an effect comparable to that of metronidazole. nih.gov The compound O₂N-BZM9 was found to be the more potent of the two, exhibiting a lower IC₅₀ value. nih.govresearchgate.net The mechanism of action appears to differ from traditional 5-nitroimidazoles. researchgate.net Exposure to O₂N-BZM9 resulted in the overexpression of genes involved in the parasite's redox balance (NADHOX, G6PD::6PGL) and glycolysis (CK). nih.govnih.gov Concurrently, it caused a decrease in the expression of structural genes like actin (ACT) and tubulin (TUB), which would likely compromise the parasite's morphology, motility, and virulence. nih.govnih.gov

Table 1: In Vitro Activity of 6-Nitro-1H-benzimidazole Derivatives against T. vaginalis

| Compound | IC₅₀ (µM) |

|---|---|

| O₂N-BZM7 | 5.8 |

| O₂N-BZM9 | 4.8 |

Data sourced from studies on 1H-benzimidazole derivatives. nih.govnih.gov

Analogs as Benznidazole (B1666585) Derivatives

Benznidazole is a 2-nitroimidazole (B3424786) drug that serves as a primary treatment for Chagas disease, caused by Trypanosoma cruzi. nih.govresearchgate.net A key feature of its mechanism is the reductive activation of its nitro group by the parasite's nitroreductase enzymes, which generates reactive metabolites that damage parasitic DNA, proteins, and lipids. researchgate.net The development of benznidazole analogs is a strategy to discover new antiparasitic agents with potentially improved efficacy or safety profiles. nih.govresearchgate.net Compounds based on a nitro-heterocyclic scaffold, such as this compound, fit this design paradigm. The presence of the electron-withdrawing nitro group on the benzimidazole ring system is a critical pharmacophoric element shared with benznidazole, suggesting that its derivatives could function through similar bioreductive activation pathways in susceptible protozoa. researchgate.net

In Silico Pharmacological Profiling and Toxicity Prediction

Computational, or in silico, methods are integral to modern drug discovery for predicting the pharmacokinetic and toxicological properties of new chemical entities like this compound derivatives. nih.govijpsjournal.com These tools allow for early-stage assessment of a compound's potential as a drug candidate. ijpsjournal.com

Using software platforms like SwissADME and ProTox-II, researchers can model a molecule's ADME profile, which encompasses its absorption, distribution, metabolism, and excretion. nih.govnih.gov Key parameters evaluated include predictions of gastrointestinal absorption, blood-brain barrier penetration, and adherence to established criteria for drug-likeness, such as Lipinski's Rule of Five. nih.govijpsjournal.com Furthermore, in silico toxicity prediction estimates the likelihood of a compound causing various forms of toxicity. nih.govnih.gov This computational screening helps to prioritize the synthesis and in vitro testing of derivatives with the most promising pharmacological and safety profiles, thereby streamlining the development process. ijpsjournal.com

Antimicrobial Properties

The benzimidazole nucleus is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial properties. pjmonline.org Derivatives of this scaffold have demonstrated a broad spectrum of activity against various pathogenic microorganisms. nih.gov

The introduction of a nitro group to an aromatic compound can enhance its antimicrobial effects. encyclopedia.pub Nitroaromatic compounds often work by undergoing enzymatic reduction within microbial cells to produce toxic intermediates and reactive oxygen species, which can lead to cellular damage. encyclopedia.pub

Benzimidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have reported activity against species such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae. nih.govmdpi.com In addition to their antibacterial action, these compounds have been evaluated for antifungal properties, with some derivatives showing inhibitory activity against fungi like Aspergillus niger and Candida albicans. nih.govresearchgate.net The specific antimicrobial spectrum and potency of this compound would depend on its unique structural features, but the general activity of the parent scaffold is well-established.

Table 2: General Antimicrobial Spectrum of Benzimidazole Derivatives

| Microorganism Type | Examples of Susceptible Species |

|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus cereus, Staphylococcus epidermidis |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae |

| Fungi | Aspergillus niger, Aspergillus fumigatus, Candida albicans |

This table represents the general activity of the broader benzimidazole class, as reported in various studies. nih.gov

Antibacterial Activity

Derivatives of benzimidazole, particularly those with nitro substitutions, have been a subject of investigation for their potential antibacterial properties. The presence of an electron-withdrawing group, such as a nitro group, on the benzimidazole scaffold has been shown to modulate antimicrobial activity.

Studies on a series of 2-substituted-5-nitrobenzimidazoles have demonstrated notable activity against various bacterial strains. For instance, synthesized 5-nitro-2-phenyl-1H-benzoimidazole and 2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol were evaluated for their antibacterial effects. nih.gov Against the Gram-positive bacterium Bacillus cereus, the 5-nitro-2-phenyl-1H-benzoimidazole derivative showed equipotent activity when compared to the standard drug, streptomycin. nih.gov The 2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol derivative exhibited good antibacterial activity against the Gram-negative bacterium Escherichia coli. nih.gov

Further research has indicated that other structural modifications in conjunction with the nitro group can enhance antibacterial efficacy. Benzimidazole derivatives coupled with a pyrazole (B372694) nucleus, and having electron-withdrawing substituents like a nitro group on an attached phenyl ring, demonstrated potent antimicrobial activity. journaljpri.com Similarly, another study highlighted that certain nitro derivatives of 2-(1H-benzimidazol-2-yl)-6-substituted thieno[2,3-b]quinolines possess antibacterial activity, although it was found to be less potent than the reference compound, Nitrofurazone. nih.gov The antibacterial effects of halogen- and nitro-derivatives of benzimidazole have also been assessed against Bacillus subtilis, indicating that such substitutions are crucial for the compound's ability to inhibit bacterial growth. researchgate.netnih.gov

The table below summarizes the antibacterial activity of selected nitrobenzimidazole derivatives.

| Compound | Bacterial Strain | Activity Level (Compared to Standard) |

| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Equipotent |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol | Escherichia coli | Good |

| Nitro-substituted 2-(thieno[2,3-b]quinolinyl)benzimidazole | E. coli, S. aureus | Less potent than Nitrofurazone |

Antifungal Activity

The antifungal potential of benzimidazole derivatives, including those with a nitro group, has been explored against various pathogenic fungi. The core benzimidazole structure is a key pharmacophore that contributes to this activity, which can be further enhanced by specific substitutions. nih.gov

In a study evaluating 1 and 2-substituted-5-nitrobenzimidazole derivatives, the synthesized compounds showed significant antifungal activity. researchgate.net Research on other benzimidazole derivatives has shown moderate activity against fungi such as Candida albicans and Aspergillus niger. researchgate.net The mechanism of action for many azole compounds, a class to which benzimidazole belongs, involves the inhibition of fungal cytochrome P450 enzymes responsible for ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. tandfonline.com

The structure-activity relationship suggests that electron-withdrawing groups, including the nitro group, can positively influence the antifungal effects. For example, benzimidazole derivatives featuring a pyrazole nucleus and a nitro-substituted phenyl ring at the C-5 position of the pyrazole showed potent activity. journaljpri.com This indicates that the electronic properties conferred by the nitro group are beneficial for antifungal action.

Antiviral Activity

Benzimidazole derivatives are recognized for their broad-spectrum antiviral activity, a property attributed to their structural similarity to endogenous purine (B94841) nucleotides, which allows them to interact with viral biomolecules. nih.govmdpi.com The inclusion of a nitro group can modulate this biological activity.

Research has shown that various substituted benzimidazoles exhibit antiviral properties against a range of RNA and DNA viruses. mdpi.com For instance, mebendazole, a benzimidazole anthelmintic, has also demonstrated antiviral effects against viruses such as herpes simplex virus-1 (HSV-1) and coxsackievirus B2 (CVB-2). mdpi.com While specific studies focusing solely on this compound are limited, broader investigations of 2-phenylbenzimidazole (B57529) derivatives have shown that substitutions on the benzimidazole ring are critical for antiviral efficacy. mdpi.com Seventy-six different 2-phenylbenzimidazole derivatives were tested, revealing activity against viruses including CVB-2, bovine viral diarrhea virus (BVDV), and HSV-1. mdpi.com This suggests that the core benzimidazole structure is a viable scaffold for developing antiviral agents, with substitutions playing a key role in the spectrum and potency of the activity.

Anthelmintic Potential and Comparative Studies

Nitro-substituted benzimidazole derivatives have demonstrated significant potential as anthelmintic agents. Several studies have synthesized and evaluated these compounds against various helminths, showing promising results compared to existing drugs.

A series of 1- and 2-substituted-5-nitrobenzimidazole derivatives were synthesized and evaluated for their anthelmintic activity against the adult Indian earthworm, Pheretima posthuma. The results indicated that these compounds possess significant anthelmintic properties. researchgate.netresearchgate.net The activity was measured by the time taken for paralysis and death of the worms, with some derivatives showing efficacy comparable to the standard drug albendazole. researchgate.netresearchgate.net

In another study, a 2-phenylbenzimidazole derivative featuring a 5-nitro group (coded as BZ13) was tested for its in vitro activity against the L1 larval stage of Trichuris muris, a model for the human whipworm Trichuris trichiura. nih.gov The compound BZ13, which also had 2',6'-diMe substitutions on the phenyl ring, exhibited good inhibitory activity, causing 99.4% inhibition of larval motility at a concentration of 100 µM. nih.gov The urgent need for new anthelmintic drugs is driven by the low efficacy of some current medications against certain soil-transmitted helminths and the growing issue of anthelmintic resistance. nih.gov

The table below presents the anthelmintic activity of selected nitrobenzimidazole derivatives against Pheretima posthuma. researchgate.net

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

| DP-1 | 25 | 48 ± 0.09 | 75 ± 0.11 |

| 50 | 36 ± 0.05 | 62 ± 0.08 | |

| 100 | 29 ± 0.13 | 51 ± 0.21 | |

| DP-2 | 25 | 45 ± 0.15 | 72 ± 0.14 |

| 50 | 35 ± 0.19 | 59 ± 0.16 | |

| 100 | 25 ± 0.11 | 48 ± 0.13 | |

| DP-3 | 25 | 39 ± 0.18 | 65 ± 0.22 |

| 50 | 31 ± 0.23 | 53 ± 0.09 | |

| 100 | 20 ± 0.07 | 41 ± 0.17 | |

| Albendazole (Standard) | 25 | 30 ± 0.25 | 55 ± 0.04 |

| 50 | 24 ± 0.12 | 45 ± 0.10 | |

| 100 | 18 ± 0.09 | 34 ± 0.23 |

Anticancer and Antiproliferative Activity

Benzimidazole derivatives, particularly those with nitro substitutions, have emerged as a significant class of compounds in anticancer research due to their ability to induce cytotoxicity and inhibit cell proliferation in various cancer cell lines. researchgate.net

Cytotoxicity in Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives and related compounds have been evaluated against a panel of human cancer cell lines. A notable study involved the synthesis of N-(5-nitro-1H-benzimidazol-2-yl)-3,4,5-trimethoxybenzamide (compound 8), a derivative of 2-amino-5(6)-nitrobenzimidazole. nih.gov This compound demonstrated potent and selective antiproliferative activity against the HCT116 human colon cancer cell line, with a submicromolar IC50 value of 0.60 µM. nih.gov It was significantly less active against the non-tumor cell line HFF-1 (IC50 = 2.0 µM), indicating a degree of selectivity for cancer cells. nih.gov The compound also showed activity against MCF-7 (breast adenocarcinoma) and H460 (lung cancer) cell lines, though to a lesser extent. nih.gov

Other studies on different benzimidazole derivatives have consistently shown their cytotoxic potential. For example, certain derivatives have been tested against A549 (lung carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines, exhibiting significant, dose-dependent cytotoxic effects. jksus.org Some compounds were found to be particularly effective under hypoxic (low oxygen) conditions, which are common in solid tumors and often contribute to drug resistance. nih.gov For instance, one derivative was identified as the most cytotoxic against A549 cells in a hypoxic environment. nih.gov The cytotoxic mechanism often involves the induction of apoptosis, or programmed cell death, as confirmed by caspase 3/7 assays. nih.gov

The table below summarizes the antiproliferative activity (IC50 values in µM) of a key nitro-substituted benzimidazole derivative against various cell lines. nih.gov

| Compound | HCT116 (Colon) | MCF-7 (Breast) | H460 (Lung) | HFF-1 (Non-tumor) |

| N-(5-nitro-1H-benzimidazol-2-yl)-3,4,5-trimethoxybenzamide (8) | 0.60 ± 0.03 | 1.8 ± 0.3 | 2.0 ± 0.5 | 2.0 ± 0.5 |

Influence of Substituents on Antitumor Efficacy

The antitumor efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole core and any attached phenyl rings. The presence of a nitro group at the 5- or 6-position is a critical feature in many active compounds.

In the case of N-(5-nitro-1H-benzimidazol-2-yl)benzamide derivatives, the substitution pattern on the N-benzoyl group significantly impacts antiproliferative activity. A study systematically evaluated the effect of methoxy (B1213986) groups. nih.gov It was found that increasing the number of methoxy groups on the phenyl ring enhanced the activity in nitro-benzimidazole derivatives. The derivative with three methoxy groups at the 3, 4, and 5 positions was the most active compound identified in the series. nih.gov Conversely, the corresponding amino-substituted analogue (where the nitro group was reduced to an amino group) showed no activity against HCT116 and H460 cell lines and only moderate activity against MCF-7 cells, highlighting the importance of the nitro group for this specific scaffold's cytotoxicity. nih.gov

Analysis of Interactions with Biological Targets

The biological activity of this compound derivatives is intrinsically linked to their interactions with specific molecular targets. Computational and experimental studies have been employed to elucidate these interactions, providing insights into their mechanisms of action. Molecular docking studies, for instance, have been instrumental in identifying potential binding modes and key interactions with target proteins.

Derivatives of the benzimidazole scaffold have shown promise as inhibitors of various enzymes crucial for bacterial survival. Docking studies performed on a virtual library of 2,5(6)-substituted benzimidazole derivatives identified promising molecules with the potential for effective inhibition of the E. coli DNA Gyrase B ATPase binding site. mdpi.com These molecules possess key hydrogen bond donor and acceptor groups that facilitate efficient interaction with this bacterial target. mdpi.com

In the context of protein kinase inhibition, which is relevant to cancer and neurodegenerative diseases, molecular docking and dynamics studies have been used to explore the interactions between benzimidazole derivatives and protein kinase CK1δ. nih.gov These studies help to understand the specific inhibitor-kinase interactions that lead to the observed inhibitory activity. nih.gov For example, among a series of 2-amidobenzimidazole derivatives, those with a 5-cyano or 5-nitro substitution were evaluated, with the cyano-substituted compound showing nanomolar potency against CK1δ. nih.gov

Furthermore, certain benzimidazole derivatives have been designed as receptor antagonists for cardiovascular applications. A novel fluorophenyl benzimidazole derivative has been identified as an angiotensin II (AT-1) receptor blocker. nih.govresearchgate.net In silico docking studies confirmed that this compound interacts effectively with AT-1 receptors, as well as L-type calcium channels and BKCa channels, which are putative targets for its vasorelaxant effects. nih.govresearchgate.netnih.gov The interaction with the AT-1 receptor is a key mechanism for its antihypertensive activity. nih.gov

Studies on 6-nitrobenzimidazole derivatives have also explored their role in mitigating complications associated with hyperglycemia. One derivative, 4-(6-nitro-1H-benzimidazol-2-yl)-1,2,3-benzenetriol, was found to ameliorate elevated intracellular oxidative stress and the associated diminished proliferation of hepatocytes in response to advanced glycation end-products (AGEs). nih.gov This suggests an interaction with cellular pathways that are disrupted by AGEs. nih.gov

Table 1: Summary of Biological Targets and Interactions for Benzimidazole Derivatives

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 2,5(6)-substituted benzimidazoles | E. coli DNA Gyrase B | Possess key hydrogen bond donor/acceptor groups for efficient interaction. | mdpi.com |

| 2-amidobenzimidazoles (including 5-nitro derivatives) | Protein Kinase CK1δ | Act as ATP-competitive inhibitors; specific substitutions enhance potency. | nih.gov |

| Fluorophenyl benzimidazole | Angiotensin II (AT-1) Receptor, L-type Calcium Channels, BKCa Channels | Acts as an AT-1 receptor blocker, contributing to antihypertensive and vasorelaxant effects. | nih.govnih.gov |

| 6-nitrobenzimidazole derivatives | Cellular pathways affected by Advanced Glycation End-products (AGEs) | Ameliorates AGE-induced intracellular oxidative stress and impaired hepatocyte proliferation. | nih.gov |

Antioxidant and Radical Scavenging Activities

Several studies have investigated the antioxidant and radical scavenging properties of benzimidazole derivatives, including those with the 2-amino-6-nitro substitution pattern. These activities are crucial as oxidative stress is implicated in the pathophysiology of various diseases. nih.gov

In a comparative study, nitro-substituted benzimidazole-2-carboxamides were evaluated for their antioxidant capacity using 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov The results indicated that the nitro-substituted derivatives, including both benzimidazole and benzothiazole (B30560) analogues, exhibited very low quenching ability compared to their amino analogues. nih.gov

Conversely, other research highlights that the benzimidazole scaffold is a pharmacophore of choice for designing molecules with potent antioxidant activity. nih.gov For instance, a series of N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives were shown to possess inherent antioxidant activity, which was linked to their reduced gastrointestinal toxicity. nih.gov

The radical scavenging properties of various benzimidazole derivatives have been examined using multiple assays. nih.gov These include evaluating their effect on the stable DPPH free radical and the superoxide (B77818) anion radical. nih.gov Additionally, their ability to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes has been assessed by measuring the formation of 2-thiobarbituric acid reactive substances (TBARS). nih.gov In one study, a benzimidazole derivative with a p-fluorobenzyl substituent demonstrated the strongest inhibition (83%) of lipid peroxidation at a concentration of 10⁻³ M. nih.gov

Furthermore, derivatives of 6-nitrobenzimidazole have been shown to inhibit the intracellular production of reactive oxygen species (ROS). nih.gov Specifically, these compounds can ameliorate the elevated intracellular oxidative stress in hepatocytes that is induced by advanced glycation end-products (AGEs), highlighting their potential to combat cellular damage caused by oxidative stress. nih.gov

Table 2: Antioxidant Activity of Selected Benzimidazole/Benzothiazole-2-Carboxamides

| Compound | Core Structure | Substitution | DPPH IC50 (µM) | FRAP (mmolFe²⁺/mmolC) | Reference |

|---|---|---|---|---|---|

| 6 | Benzimidazole | 6-NO₂, 2'-OCH₃ | >500 | 0.01 ± 0.00 | nih.gov |

| 9 | Benzothiazole | 6-NO₂, 2'-OCH₃ | >500 | 0.01 ± 0.00 | nih.gov |

| 15 | Benzothiazole | 6-NH₂, 2'-OCH₃ | >500 | 0.03 ± 0.01 | nih.gov |

Data extracted from a study comparing nitro and amino analogues, showing low activity for the tested nitro-substituted compounds.

Additional Biological Activities

The benzimidazole scaffold has emerged as a preferred pharmacophore for the development of novel anti-inflammatory and analgesic agents. nih.govnih.gov Various derivatives have been synthesized and evaluated, demonstrating significant potential in mitigating inflammation and pain.

A study focused on the synthesis of 5-nitro benzimidazole derivatives and evaluated their analgesic activity using the tail flick method in mice. jocpr.com Several of the synthesized compounds exhibited an interesting profile of analgesic activity. When compared to the standard drug diclofenac, one of the test compounds showed comparable analgesic effects. jocpr.com

In another research effort, novel benzimidazole derivatives were developed as anti-inflammatory and analgesic agents with the aim of reducing the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The therapeutic utility of these derivatives was established through both in vitro and in vivo studies, which suggested they could serve as interesting lead compounds for future development. nih.gov Similarly, 2-mercaptobenzimidazole (B194830) amino acid conjugates have been found to possess potent analgesic and anti-inflammatory activities, with effects comparable to tramadol (B15222) and diclofenac, respectively. bohrium.com

The mechanism of action for the anti-inflammatory effects of some 2-substituted benzimidazole derivatives has been investigated through molecular docking studies. These studies explored the interactions of the compounds with cyclooxygenase (COX) enzymes, which are key targets for NSAIDs. nih.gov

Table 3: Analgesic Activity of Synthesized 5-Nitro Benzimidazole Derivatives

| Compound | Percent Analgesic Activity (PAA) at 180 min | Reference |

|---|---|---|

| T1 | 60.18 | jocpr.com |

| T2 | 71.13 | jocpr.com |

| T3 | 57.34 | jocpr.com |

| T4 | 48.24 | jocpr.com |

| T5 | 54.09 | jocpr.com |

| T6 | 64.15 | jocpr.com |

| Diclofenac (Standard) | 76.70 | jocpr.com |

Activity measured by the tail flick method in mice at a dose of 200 mg/kg b.w.

Benzimidazole derivatives have been investigated for their potential in treating cardiovascular diseases, particularly hypertension. nih.govnih.gov Their mechanism of action often involves the relaxation of blood vessels (vasorelaxation), which leads to a reduction in blood pressure.

One study detailed the design, synthesis, and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 (angiotensin II receptor type 1) antagonists with anti-hypertension activities. nih.gov A novel fluorophenyl benzimidazole derivative, also an AT-1 receptor blocker, was shown to significantly decrease blood pressure in spontaneously hypertensive rats. nih.govresearchgate.net

Derivatives of this compound and its close structural analogues have demonstrated inhibitory activity against a range of enzymes, indicating their potential as therapeutic agents for various diseases.

Acetylcholinesterase (AChE) Inhibition: A series of hydrazones derived from 2-amino-6-nitrobenzothiazole (B160904) were evaluated as inhibitors of AChE, an enzyme relevant to Alzheimer's disease. researchgate.net The compounds inhibited AChE with IC50 values ranging from the nanomolar to the micromolar level. One compound, N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, showed particularly strong inhibitory activity (IC50 = 0.0035 µM), which was more potent than the standard drugs donepezil (B133215) and tacrine. researchgate.net Kinetic studies revealed a mixed-type, reversible mode of enzyme inhibition. researchgate.net

Protein Kinase Inhibition: Protein kinases are key targets in oncology and other fields. A study on 2-amidobenzimidazole derivatives identified new ATP-competitive inhibitors of protein kinase CK1δ. nih.gov The series included compounds with a nitro group on the fused benzo ring. While a derivative with a 5-cyano group was the most potent (IC50 = 98.6 nM), the study established the benzimidazole scaffold as effective for targeting this kinase. nih.gov

DNA Gyrase Inhibition: Benzimidazole derivatives have also been explored as antibacterial agents targeting essential bacterial enzymes. mdpi.comresearchgate.net For example, derivatives of pyrimido[1,6-a]benzimidazole (B15491095) represent a class of DNA gyrase inhibitors. researchgate.net Computational studies have also shown that 2,5(6)-substituted benzimidazole derivatives are promising molecules for the efficient inhibition of the E. coli DNA Gyrase B subunit. mdpi.com

Table 4: Enzyme Inhibition by 2-Amino-6-nitro-benzimidazole/benzothiazole Analogues

| Derivative Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| 2-amino-6-nitrobenzothiazole hydrazone (Compound 35) | Acetylcholinesterase (AChE) | 0.0035 µM | researchgate.net |

| 2-amidobenzimidazole (Compound 23, 5-cyano) | Protein Kinase CK1δ | 98.6 nM | nih.gov |

| 2,5(6)-substituted benzimidazoles | E. coli DNA Gyrase B | Identified as promising via docking studies | mdpi.com |

Advanced Spectroscopic and Electrochemical Characterization of 2 Amino 6 Nitrobenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the definitive structural analysis of 2-Amino-6-nitrobenzimidazole, offering insights into its isomeric forms and tautomeric dynamics.

Proton (¹H) NMR Analysis of Regioisomers

Due to the directing effects of the amino group during the nitration of 2-aminobenzimidazole (B67599), synthesis often yields a mixture of regioisomers: 2-Amino-5-nitrobenzimidazole and this compound. ¹H NMR spectroscopy is crucial for identifying and distinguishing these isomers.

The aromatic region of the ¹H NMR spectrum is particularly informative. For the 6-nitro isomer, the proton at position 7 (H-7) is adjacent to the electron-withdrawing nitro group, which typically results in a downfield shift compared to the corresponding proton in the 5-nitro isomer. One study on related 1-methyl-substituted 5- and 6-nitrobenzimidazoles observed a slight downfield shift of approximately 0.1 ppm for H-7 in the 6-nitro isomer compared to the corresponding proton in the 5-nitro isomer. unibo.it

In a DMSO-d₆ solvent, the characteristic ¹H NMR signals for this compound appear at specific chemical shifts. For instance, a reported spectrum shows a doublet for an aromatic proton at δ 8.10 ppm (J = 2.2 Hz), a doublet of doublets at δ 7.90 ppm (J = 8.70, 2.2 Hz), and another doublet at δ 7.20 ppm (J = 8.7 Hz). chemicalbook.com The amino group (NH₂) protons typically appear as a broad singlet around δ 6.90 ppm. chemicalbook.com The precise assignment of these signals to H-4, H-5, and H-7 allows for the unambiguous confirmation of the 6-nitro substitution pattern.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Ar-H | 8.10 | d | 2.2 | chemicalbook.com |

| Ar-H | 7.90 | dd | 8.7, 2.2 | chemicalbook.com |

| Ar-H | 7.20 | d | 8.7 | chemicalbook.com |

| NH₂ | 6.90 | s | N/A | chemicalbook.com |

Carbon-13 (¹³C) NMR Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for confirmation of the nitro group's position.

A significant feature in the ¹³C NMR spectra of N-unsubstituted benzimidazoles is the presence of broad signals for carbons C-4, C-6, C-3a, and C-7a at room temperature. unibo.it This broadening is a direct consequence of the prototropic tautomerism that occurs in solution, where a rapid proton exchange between the two nitrogen atoms of the imidazole (B134444) ring leads to the coalescence of signals from pairs of carbon atoms into an averaged signal. unibo.itnih.gov This phenomenon can complicate precise signal assignment without specialized techniques like low-temperature NMR. unibo.it

| Carbon Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| C=N (C2) | 158.91 | chemicalbook.com |

| Ar-C | 139.92 | chemicalbook.com |

| Ar-C | 136.67 | chemicalbook.com |

| Ar-CH | 116.50 | chemicalbook.com |

| Ar-CH | 111.16 | chemicalbook.com |

| Ar-CH | 106.16 | chemicalbook.com |

Tautomeric Equilibrium Studies using NMR

The benzimidazole (B57391) core exhibits prototropic tautomerism, a dynamic equilibrium where a proton shifts between the N-1 and N-3 positions of the imidazole ring. encyclopedia.pub This results in two interconverting tautomers: 2-amino-6-nitro-1H-benzimidazole and 2-amino-5-nitro-1H-benzimidazole. NMR spectroscopy is one of the most powerful tools for investigating this equilibrium. encyclopedia.pub

At room temperature in solvents like DMSO-d₆, this proton exchange is often rapid on the NMR timescale. nih.gov This fast exchange leads to a time-averaged spectrum where corresponding protons and carbons of the two tautomers are observed as single, often broadened, signals. nih.govbeilstein-journals.org

To study the individual tautomers, dynamic NMR (DNMR) experiments are employed. encyclopedia.pub By lowering the temperature, the rate of proton transfer can be slowed significantly. encyclopedia.pub Below a certain temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and separate, sharp signals for each tautomer can be resolved. encyclopedia.pub In a study on related 2-aryl-5(or 6)-nitrobenzimidazoles, spectra were recorded at -76 °C in acetone-d₆ to slow the prototropic process and allow for the observation of distinct signals for each species. unibo.it From the integration of these distinct ¹H NMR signals, the relative population of each tautomer can be calculated, providing the equilibrium constant (KT) for the process. unibo.it

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct evidence for the presence of its characteristic functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands that serve as fingerprints for its key structural motifs. The high-frequency region is characterized by bands corresponding to N-H stretching vibrations of the primary amino group (-NH₂) and the secondary amine within the imidazole ring. These are typically observed in the range of 3514-3457 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations appear around 3092 cm⁻¹. chemicalbook.com

The mid-frequency region contains strong, characteristic bands for the nitro group (-NO₂). The asymmetric and symmetric stretching vibrations of the N=O bonds are prominent, appearing near 1507 cm⁻¹ and 1336 cm⁻¹, respectively. chemicalbook.comrsc.org The spectrum also includes absorptions for C=N stretching within the imidazole ring (approx. 1658 cm⁻¹) and aromatic ring skeletal vibrations. chemicalbook.comrsc.org

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amino & Imidazole) | 3514, 3457 | chemicalbook.com |

| Aromatic C-H Stretch | 3092 | chemicalbook.com |

| C=N Stretch (Ring) | 1658 | chemicalbook.com |

| Asymmetric N=O Stretch | ~1512 | rsc.org |

| Symmetric N=O Stretch | ~1334 | rsc.org |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential technique for confirming the molecular identity of this compound by providing a precise measurement of its molecular weight and information about its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an exact mass measurement of the molecular ion. For this compound (C₇H₆N₄O₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 179.0569. chemicalbook.com Experimental determination of a mass that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. rsc.org

Electron impact (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways. For the related 6-nitrobenzimidazole, fragmentation in negative ion mode shows a prominent [M-H]⁻ ion at m/z 162.03. massbank.eumassbank.eumassbank.eu In positive ion mode, the protonated molecule [M+H]⁺ is observed. massbank.eu The fragmentation of the 2-amino substituted compound would be expected to involve losses of small neutral molecules such as NO₂, H₂O, and HCN from the molecular ion, providing further structural corroboration. A common fragmentation pathway for amino-substituted heterocycles involves the loss of the amino group or related fragments. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

The UV-Vis spectrum of the parent 2-aminobenzimidazole in ethanol (B145695) exhibits absorption maxima (λmax) at approximately 283 nm, 243 nm, and 212 nm. researchgate.net These absorptions are attributed to π → π* transitions within the benzimidazole ring system. The introduction of a nitro group (-NO2) at the 6-position is expected to significantly influence the electronic spectrum. The nitro group is a strong electron-withdrawing group and a powerful chromophore. In nitroaromatic compounds, new charge-transfer (CT) bands often appear, which are typically red-shifted (move to longer wavelengths) compared to the parent aromatic compound. tandfonline.com

For instance, theoretical studies on 5-nitrobenzimidazole (B188599) have been performed to analyze its electronic properties. tandfonline.com The presence of the nitro group in conjunction with the fused ring system and the amino group in this compound would likely result in a complex spectrum with multiple absorption bands. It is anticipated that the spectrum would show bands related to the localized π → π* transitions of the benzimidazole ring, potentially shifted by the electronic influence of the substituents, as well as a distinct charge-transfer band at a longer wavelength arising from the electron-donating amino group and the electron-withdrawing nitro group interacting through the conjugated system.

A summary of experimental UV-Vis absorption data for a closely related compound, 2-aminobenzimidazole, is provided below to offer a comparative reference.

| Compound | Solvent | Absorption Maxima (λmax) in nm |

| 2-Aminobenzimidazole | Ethanol | 283, 243, 212 |

| 2-Aminobenzimidazole | Water | 280, 244, 204 |

| Data sourced from a combined experimental and theoretical study on 2-aminobenzimidazole. researchgate.net |

Electrochemical Behavior and Voltammetric Analysis

The electrochemical properties of this compound are defined by the two electroactive functional groups present in its structure: the reducible nitro group and the oxidizable amino group. Voltammetric techniques, such as cyclic voltammetry (CV), are instrumental in probing these redox processes.

The electrochemical reduction of aromatic and heterocyclic nitro compounds has been extensively studied. researchgate.net In both protic and aprotic media, the nitro group undergoes reduction, typically in a multi-electron process.

In an aprotic medium, the reduction of a nitroaromatic compound is expected to begin with a reversible one-electron transfer to form a radical anion. unibo.it Further reduction can occur at more negative potentials. A study on a series of 2-aryl-5(or 6)-nitrobenzimidazoles in acetonitrile (B52724) revealed that the reduction of the nitro group on the benzimidazole ring is a key electrochemical process. unibo.it The potential of this reduction is influenced by the nature of other substituents on the molecule. unibo.it

The general mechanism for the electrochemical reduction of a nitro group in an aqueous medium involves a four-electron, four-proton process to yield a hydroxylamine (B1172632) derivative, as shown in the following equation:

R-NO2 + 4e- + 4H+ → R-NHOH + H2O

At more negative potentials, the hydroxylamine can be further reduced to an amine in a two-electron, two-proton step:

R-NHOH + 2e- + 2H+ → R-NH2 + H2O

Voltammetric studies on 5-nitrobenzimidazole have been conducted, providing insight into the reduction process of the nitro group on the benzimidazole core. researchgate.net The following table summarizes the electrochemical reduction data for compounds structurally related to this compound.

| Compound | Method | pH | Peak Potential (Ep) in V |

| 5-Nitrobenzimidazole | DCV | 7.0 | -0.6 (approx.) |

| 2-Amino-6-nitrobenzothiazole (B160904) | DCV | 4.0 | -0.2 (approx.) |

| Data extracted from a voltammetric study using a carbon film electrode. researchgate.net |

The potential for the reduction of the nitro group is pH-dependent, shifting to more negative values as the pH increases, which is indicative of proton involvement in the reaction mechanism. researchgate.net

The 2-amino group attached to the benzimidazole ring is susceptible to electrochemical oxidation. Anodic processes are generally observed for benzimidazole derivatives that contain an amino substituent. unibo.it The oxidation of aromatic amines typically involves the transfer of electrons from the nitrogen atom, leading to the formation of a radical cation as the initial step. This can be followed by further chemical reactions or electron transfers.

The electrochemical oxidation of 2-aminobenzimidazole has been studied, providing a direct model for the behavior of the amino group in the target molecule. bme.hubme.hu The oxidation of primary aromatic amines can be a complex process, often pH-dependent, and can lead to the formation of various products, including quinone-diimine derivatives through a two-electron, two-proton transfer. unibo.it

A study on 2-aryl-5(or 6)-nitrobenzimidazoles bearing a 4-dimethylamino group on the aryl ring showed multiple anodic processes. unibo.it The first of these was a quasi-reversible oxidation with a formal potential of +0.55 V, followed by a reversible oxidation at approximately +0.80 V, and an irreversible process at about +1.0 V. unibo.it All these steps were attributed to the multi-electron oxidation of the amino group. unibo.it While this was not the 2-amino group, it demonstrates the susceptibility of amino-substituted benzimidazoles to oxidation.

Theoretical and Computational Investigations of 2 Amino 6 Nitrobenzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. researchgate.net DFT calculations provide valuable insights into the stability of different tautomers and the nature of interactions between various chemical groups within the molecules. arabjchem.org These computational methods are instrumental in understanding the electronic density distribution across the atoms, which in turn relates to the molecule's reactivity. arabjchem.org For substituted benzimidazoles, DFT calculations have been employed to complement experimental data from techniques like NMR and cyclic voltammetry, offering a comprehensive picture of their electronic distribution. researchgate.net

Geometry Optimization and Electronic Structure Analysis

The geometry of benzimidazole derivatives is optimized using DFT methods, such as the B3LYP exchange-correlation functional, to determine the most stable three-dimensional structure. nih.govsapub.org For instance, in a study on a related compound, the benzimidazole ring system was found to be planar, with only minor deviations of substituent atoms from this plane. nih.gov The optimized bond lengths and angles calculated by DFT are often in good agreement with experimental data from crystal structures of similar compounds. sapub.org

The electronic structure analysis reveals the distribution of electron density. In the cation of 2-Amino-6-nitrobenzimidazolium chloride, the benzimidazole ring system is essentially planar. nih.gov The planarity of this core structure is a key feature, influencing its electronic properties and interactions with other molecules.

Table 1: Selected Optimized Geometrical Parameters for a Related Benzimidazole Complex Data adapted from a study on [Co(benzimidazole)2I2] for illustrative purposes of DFT calculations on benzimidazole systems.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (phenyl ring) | 1.390 - 1.410 | - |

| Co-N | 1.922 | - |

| Co-I | 2.670 | - |

| This table is interactive. You can sort and filter the data. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant parameter that characterizes the molecule's stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For benzimidazole derivatives, the HOMO and LUMO energies are calculated to predict their nucleophilic and electrophilic properties, respectively. youtube.compku.edu.cn Visible absorption maxima in the UV-Vis spectrum correspond to electron transitions between these frontier orbitals, primarily the HOMO to LUMO transition. researchgate.netnih.gov

Table 2: Frontier Molecular Orbital Energies for a Similar Compound (2-aminobenzimidazole)

| Parameter | Energy (eV) - Gas Phase | Energy (eV) - Chloroform | Energy (eV) - DMSO |

| E(HOMO) | -5.73 | -5.84 | -5.81 |

| E(LUMO) | -0.63 | -0.80 | -0.77 |

| Energy Gap (ΔE) | 5.10 | 5.04 | 5.04 |

| This table is interactive. You can sort and filter the data. |

Global Reactivity Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters include:

Ionization Potential (I): Approximated as -E_HOMO

Electron Affinity (A): Approximated as -E_LUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Potential (μ): Calculated as -(I + A) / 2

Electrophilicity Index (ω): Calculated as μ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity. For example, chemical hardness indicates resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index measures the propensity of a species to accept electrons.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.netnih.gov

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for ¹H and ¹³C nuclei. nih.govnih.gov These values are then referenced against a standard, like tetramethylsilane (TMS), to predict chemical shifts. nih.gov

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.netnih.gov The calculations can identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, often from the HOMO to the LUMO. researchgate.netnih.gov

IR: DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.govsapub.org These calculated frequencies are often scaled by a factor to achieve better agreement with experimental FT-IR spectra, helping to assign specific vibrational modes to the observed absorption bands. researchgate.netnih.gov

Studies on Tautomerism and Regioisomerism

Benzimidazole derivatives, particularly those with substituents like the nitro group, can exist as a mixture of tautomers or regioisomers. arabjchem.orgnih.gov The 5-nitro and 6-nitro forms of a benzimidazole are tautomers, interconverting through proton migration. arabjchem.orgunibo.it When a substituent is added to one of the imidazole (B134444) nitrogens, this equilibrium is fixed, resulting in distinct 5-nitro and 6-nitro regioisomers. nih.gov

The stability and equilibrium between these forms are influenced by electronic effects and can be studied both computationally and experimentally. arabjchem.orgresearchgate.net DFT calculations are used to determine the relative energies of the possible tautomers, predicting which form is more stable. arabjchem.org

Experimentally, variable temperature NMR spectroscopy is a powerful technique to distinguish between tautomers and regioisomers. nih.govunibo.it In a tautomeric equilibrium, increasing the temperature can lead to rapid interconversion, causing distinct signals in the NMR spectrum to broaden and eventually coalesce into a single averaged signal. nih.gov If coalescence is not observed with increasing temperature, it suggests the presence of a stable mixture of regioisomers rather than rapidly interconverting tautomers. nih.gov For 2-Amino-5(6)-nitrobenzimidazole derivatives, studies have confirmed the generation of regioisomers. nih.gov

Nonlinear Optical (NLO) Properties

Theoretical studies have highlighted the potential of 2-Amino-6-nitrobenzimidazole and its derivatives as materials for nonlinear optical (NLO) applications. The NLO response in such organic molecules typically arises from a "push-pull" electronic mechanism. In the case of this compound, the amino group (-NH2) acts as an electron donor (push) and the nitro group (-NO2) serves as a strong electron acceptor (pull). This arrangement, coupled with the polarizable π-conjugated system of the benzimidazole ring, facilitates intramolecular charge transfer upon excitation, which is a key determinant of second-order NLO activity.

Computational analyses have shown that the position of the nitro group on the benzimidazole ring is crucial for optimizing NLO properties. Studies comparing 5-nitro and 6-nitro substituted benzimidazole derivatives indicate that the 6-nitro isomers are generally more active. unina.itresearchgate.net This has been attributed to a more effective charge transfer vector in the 6-nitro configuration. For instance, in related push-pull benzimidazole systems, theoretical computations have guided synthetic strategies to significantly enhance the NLO activity, in some cases by over 50%. unina.it The introduction of a nitro group as an acceptor is a known strategy to maximize the nonlinear response and increase the amount of transferred charge. nih.gov

Further theoretical work suggests that the NLO response can be fine-tuned by modifying the substituents. For example, calculations indicate that functionalizing the N1 atom of 6-nitrobenzimidazole with strong electron-withdrawing groups could lead to an additional improvement in the molecular nonlinearity. unina.itresearchgate.net The combination of theoretical modeling and experimental validation has been instrumental in optimizing the molecular hyperpolarizabilities of chromophores based on the 6-nitrobenzimidazole scaffold. unina.it

| Structural Feature | Effect on NLO Activity | Supporting Rationale |

|---|---|---|

| Push-Pull System (e.g., Amino & Nitro groups) | Enhances NLO response | Facilitates intramolecular charge transfer (ICT). |

| 6-Nitro Substitution | More active than 5-nitro substitution | Provides a more optimal charge transfer vector. unina.itresearchgate.net |

| N1-atom Functionalization (with electron-withdrawing groups) | Potential for further improvement | Calculations suggest an increase in molecular nonlinearity. unina.it |

Molecular Docking and Drug Design Simulations

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of antimicrobial and antiparasitic agents. nih.gov Molecular docking and other computational simulations are pivotal in understanding the therapeutic potential of its derivatives by predicting their binding affinity and interaction modes with biological targets.

This scaffold has been a model for the synthesis of benznidazole (B1666585) analogues aimed at treating parasitic diseases. nih.gov In one such study, a series of compounds derived from 5(6)-nitro-1H-benzimidazol-2-amine were designed and evaluated. In silico pharmacological predictions suggested that the chemical structures were highly similar to known antiprotozoal drugs. nih.gov Molecular docking simulations are frequently used to investigate the binding of benzimidazole analogs to specific protein targets. For example, in the development of new antitubercular agents, substituted benzimidazoles have been docked with the Mycobacterium tuberculosis KasA protein, which is essential for the synthesis of mycolic acids in the bacterial cell wall. semanticscholar.org Such studies help elucidate the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) at the active site, confirming experimental results. semanticscholar.org

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the stability of the ligand-protein complex over time. mdpi.com For benzimidazole-based inhibitors targeting enzymes like Triosephosphate Isomerase from Trypanosoma cruzi (TcTIM), MD simulations have been used to confirm the stability of the docked poses and analyze the contributions of different forces, such as van der Waals forces, to the binding free energy. mdpi.com These computational approaches are crucial for the rational design of new therapeutic molecules, allowing for the screening of large compound libraries and the optimization of lead candidates before their synthesis and in vitro testing. mdpi.com

| Computational Method | Application in Drug Design | Example Target / Disease |